Flutemazepam

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

氟替马西泮可以通过一系列涉及替马西泮氟化的化学反应合成。该过程通常包括以下步骤:

重氮盐的形成: 合成从邻甲苯胺在强磷酸溶液和亚硝酸钾的作用下形成重氮盐开始.

氟化: 然后将重氮盐与氟化钠反应,引入氟原子,形成含氟重氮盐.

环化: 含氟重氮盐发生环化,形成苯二氮卓核心结构.

工业生产方法

氟替马西泮的工业生产遵循类似的合成路线,但规模更大。 该过程涉及对反应条件(如温度和 pH 值)的精确控制,以确保最终产品的高收率和纯度 .

化学反应分析

反应类型

氟替马西泮会发生各种化学反应,包括:

氧化: 氟替马西泮可以被氧化形成相应的氧化物。

还原: 还原反应可以将氟替马西泮转化为其还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤化反应通常使用氯或溴等试剂.

主要产物

科学研究应用

Pharmacological Properties

Flutemazepam is characterized by its rapid onset of action and significant potency. Studies indicate that 1 mg of this compound is approximately equivalent to 10 mg of diazepam, making it one of the more potent benzodiazepines available . The drug has a short elimination half-life ranging from 9 to 25 hours, which contributes to its effectiveness in treating acute conditions .

Key Effects

- Hypnotic : Induces sleep quickly, with effects noticeable within 10-15 minutes post-ingestion.

- Anxiolytic : Effective in reducing anxiety levels in acute settings.

- Anticonvulsant : Can be used to manage seizure disorders.

- Muscle Relaxant : Provides relief from muscle spasms and tension.

Treatment of Anxiety Disorders

This compound has been utilized in the treatment of severe anxiety and panic attacks. Its rapid action makes it suitable for acute anxiety episodes where immediate relief is necessary. Clinical observations suggest that it can effectively reduce symptoms associated with anxiety disorders, particularly in emergency settings .

Management of Insomnia

Due to its hypnotic properties, this compound is prescribed for short-term management of insomnia. Patients often report improved sleep onset and maintenance when using this medication . However, caution is advised due to potential side effects such as morning sedation and rebound insomnia upon discontinuation.

Acute Psychotic States

This compound has shown efficacy in managing acute psychotic states, especially those induced by stimulants or characterized by violent behavior. Its ability to rapidly sedate and calm agitated patients makes it a valuable option in emergency psychiatric care .

Case Study 1: Elderly Patient with Insomnia

An 80-year-old woman residing in a nursing home experienced frequent falls attributed to her medication regimen that included lorazepam for insomnia. Upon review, this compound was considered as an alternative due to its rapid action and effectiveness at lower doses. This change aimed to reduce her risk of falls while managing her insomnia effectively .

Case Study 2: Management of Agitation

In a clinical setting, this compound was administered to a patient exhibiting severe agitation due to stimulant use. The rapid onset of sedative effects allowed for quick stabilization of the patient’s condition, highlighting this compound's role in acute psychiatric emergencies .

Safety and Side Effects

Despite its efficacy, this compound is associated with several side effects:

- Cognitive Impairment : Patients may experience memory loss or confusion.

- Motor Impairment : Risks of ataxia and loss of balance have been noted.

- Dependence Potential : As with other benzodiazepines, there is a risk of dependence with prolonged use.

作用机制

相似化合物的比较

生物活性

Flutemazepam is a potent benzodiazepine that exhibits significant biological activity, primarily through its interactions with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This article explores the pharmacological profile, mechanisms of action, metabolism, and clinical implications of this compound based on diverse research findings.

Chemical and Pharmacological Profile

This compound is a fluorinated derivative of temazepam, characterized by its short elimination half-life (9-25 hours) and high potency. It is approximately 20 times more potent than temazepam and 10 times more potent than diazepam . The compound is known for its hypnotic, sedative, anxiolytic, anticonvulsant, and muscle relaxant properties, making it effective in treating severe anxiety states, panic attacks, insomnia, and acute psychotic episodes .

This compound primarily acts as a positive allosteric modulator of the GABAA receptor. The binding of this compound to the benzodiazepine site on GABAA receptors enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening. This results in increased neuronal inhibition and contributes to its sedative effects .

Binding Affinity

The binding affinity of this compound to GABAA receptors has been studied using quantitative structure-activity relationship (QSAR) models. These studies indicate that this compound shows a high binding affinity due to its lipophilic nature, which facilitates rapid absorption and onset of action .

Metabolism and Pharmacokinetics

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), leading to the formation of active metabolites that can prolong its effects. The metabolism process includes:

- Phase I: Oxidation by CYP3A enzymes.

- Phase II: Glucuronidation of active metabolites.

- Excretion: Primarily via urine .

The pharmacokinetic profile indicates that this compound distributes widely in lipid-rich tissues, contributing to its rapid onset of action (effects noticeable within 10-15 minutes post-ingestion) .

Clinical Applications

This compound has been utilized in various clinical settings due to its potent effects:

- Anxiety Disorders: Effective in managing severe anxiety and panic attacks.

- Insomnia Treatment: Used for short-term management of sleep disorders due to its rapid action.

- Acute Psychosis Management: Particularly useful in cases of stimulant-induced psychosis and aggression .

Case Studies

- Study on Efficacy in Acute Psychosis: A clinical trial involving patients with acute psychotic episodes demonstrated that this compound significantly reduced agitation compared to placebo. Participants receiving 1 mg showed notable improvements in sedation levels within 30 minutes .

- Comparison with Other Benzodiazepines: In a study comparing this compound with diazepam for treating anxiety disorders, this compound was found to be more effective at lower doses, providing quicker relief from symptoms .

Adverse Effects and Considerations

While this compound is effective, it is associated with potential side effects such as sedation, amnesia, and dependency risks. The quality of evidence regarding adverse effects varies; some studies report low incidence rates for extrapyramidal symptoms when used appropriately .

属性

CAS 编号 |

52391-89-6 |

|---|---|

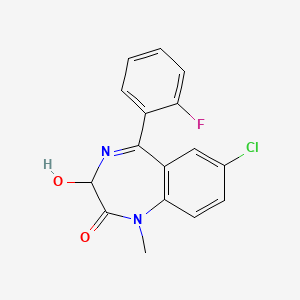

分子式 |

C16H12ClFN2O2 |

分子量 |

318.73 g/mol |

IUPAC 名称 |

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |

InChI 键 |

RMFYWNFETXNTIQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |

规范 SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |

Key on ui other cas no. |

52391-89-6 |

同义词 |

7-chloro-1,3-dihydro-1-methyl-3-hydroxy-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one SAS 646 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。